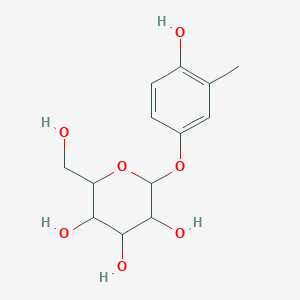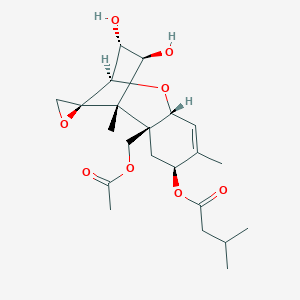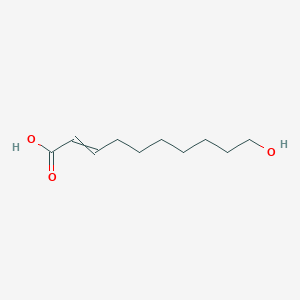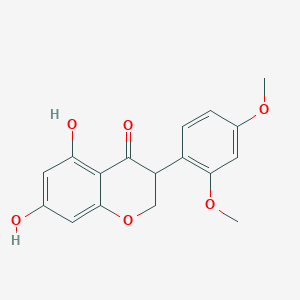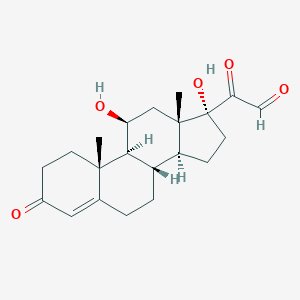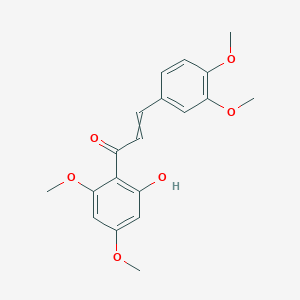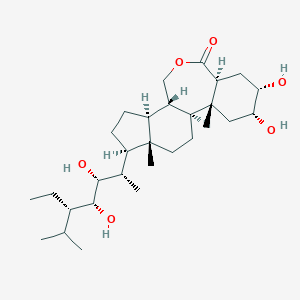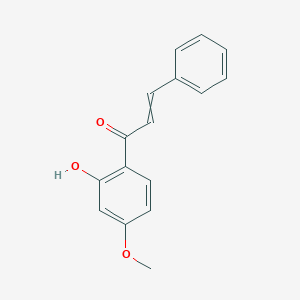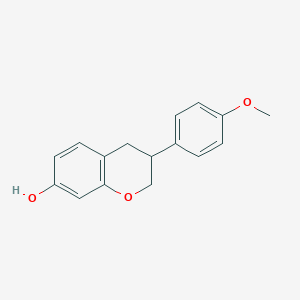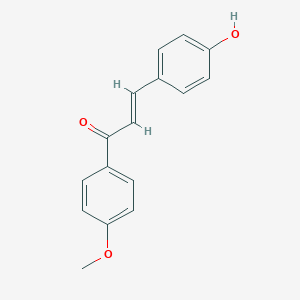
4'-Hydroxyflavanone
Descripción general
Descripción
4’-Hydroxyflavanone belongs to the class of organic compounds known as flavanones . These compounds contain a flavan-3-one moiety, characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 . It is a synthetic analogue of flavanone and has potential for hepatic steatosis and dyslipidemia research .
Synthesis Analysis
The synthesis of flavanone and 6-hydroxyflavanone was carried out and identified by H and C NMR . Details concerning the thermal behavior were evaluated by thermogravimetry under oxygen and nitrogen purge gases . Additionally, the kinetic studies were evaluated from several heating rates (5, 10, and 20 °C min −1) and sample mass of 2 mg in open crucibles .Molecular Structure Analysis
The molecular formula of 4’-Hydroxyflavanone is C15H12O3 . The average mass is 240.254 Da and the monoisotopic mass is 240.078644 Da .Aplicaciones Científicas De Investigación
Clinical Research Applications of 4’-Hydroxyflavanone
Lipid Homeostasis Regulation: 4’-Hydroxyflavanone acts as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBP), which are transcription factors that control the expression of enzymes involved in lipid homeostasis. This suggests its potential use in managing disorders related to lipid metabolism .
Pharmaceutical Applications: Research indicates that 4’-Hydroxyflavanone may have therapeutic applications against conditions such as fatty liver disease, hepatic steatosis, and dyslipidemia, which are linked to abnormal lipid accumulation and metabolism .
Biological Activity Correlation: Studies have been devoted to demonstrating differences in the physicochemical properties of various flavanones, including 4’-Hydroxyflavanone, and linking these properties to their biological activity. This research helps in understanding how structural differences impact biological functions and potential therapeutic uses .
Mecanismo De Acción
Target of Action
The primary target of 4’-Hydroxyflavanone is Sex hormone-binding globulin (SHBG) . SHBG is a protein that binds to sex hormones, including testosterone and estradiol. It plays a crucial role in regulating the amount of unbound sex hormones in the bloodstream.
Mode of Action
4’-Hydroxyflavanone acts as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs) . SREBPs are transcription factors that control the expression of a range of enzymes that regulate lipid homeostasis . By inhibiting SREBPs, 4’-Hydroxyflavanone can influence the regulation of lipid levels in the body.
Biochemical Pathways
It is known that the compound’s inhibition of srebps can impact lipid synthesis . This could potentially affect various downstream effects related to lipid metabolism and homeostasis.
Result of Action
Research suggests that 4’-Hydroxyflavanone has potential pharmaceutical applications against fatty liver disease, hepatic steatosis, and dyslipidemia . These conditions are all related to abnormal lipid metabolism, which 4’-Hydroxyflavanone can influence through its inhibition of SREBPs .
Action Environment
The action, efficacy, and stability of 4’-Hydroxyflavanone can be influenced by various environmental factors. For instance, the compound is generally soluble in organic solvents such as chloroform and ethanol, but insoluble with water . This solubility profile can impact the compound’s bioavailability and its ability to reach its target sites in the body.
Safety and Hazards
4’-Hydroxyflavanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Direcciones Futuras
Hydroxyflavanones, including 4’-Hydroxyflavanone, exhibit various medicinal activities. It is intriguing to delve deeper into their chemical structures, electronic transitions, or interactions with some biomolecules to better understand their effects . Various reports suggest that hydroxyflavanone possesses antioxidant, anticancer, anti-inflammatory, and antimutagenic properties . Therefore, it is being investigated as a treatment for various diseases, especially cancer .
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHVIYHWWQYJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022487 | |
| Record name | 4'-Hydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxyflavanone | |
CAS RN |
6515-37-3 | |
| Record name | 4′-Hydroxyflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavanone, 4'-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-HYDROXYFLAVANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K6L8O868Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 4'-Hydroxyflavanone is C15H12O3, and its molecular weight is 240.25 g/mol. []
A: Spectroscopic analysis, including IR, MS, UV, 1H-NMR, and 13C-NMR spectroscopy, has been used to elucidate the structure of 4'-Hydroxyflavanone and its microbial metabolites. [] For instance, a characteristic fragmentation pattern in the EI-mass spectra has been observed for 4'-hydroxyflavanones, distinguishing them from their 4'-methoxy counterparts. [] NMR studies have also been used to investigate the diastereoisomeric inclusion complexes formed between 4'-Hydroxyflavanone and cyclodextrins. [, ]
A: Research suggests that 4'-Hydroxyflavanone might play a role in bitter-masking. [] It has been identified as one of the bitter-masking principles in herba santa. []
A: Studies comparing various flavonoids, including 4'-Hydroxyflavanone, suggest that the presence of a 2,3-double bond in the C ring, a hydroxyl group at the 4' position, and the overall flavanone structure contribute to its biological activity. [, ] For example, 4'-Hydroxyflavanone exhibited an enhancement of TNF cytotoxicity in L-929 tumor cells, while other flavanones without the 4'-hydroxyl group did not show this effect. [] Additionally, modifications in the position of the hydroxyl group and the presence of a sugar moiety have been shown to influence the immunosuppressive activity of flavanones. []
ANone: While the specific mechanism of action for 4'-Hydroxyflavanone's bitter-masking effect is not fully elucidated, it is suggested that interaction with taste receptors may be involved. Further research is needed to understand the specific molecular interactions involved.
A: Studies have shown that various fungi can metabolize 4'-Hydroxyflavanone, producing a range of metabolites. [, ] For example, fermentation with Beauveria bassiana yielded metabolites like 6,3',4'-trihydroxyflavanone, 3',4'-dihydroxyflavanone 6-O-β-D-4-methoxyglucopyranoside, and 4'-hydroxyflavanone 3'-sulfate. [, ] Cunninghamella echinulata transformed 4'-Hydroxyflavanone into metabolites like 6,4'-dihydroxyflavanone and flavanone-4'-O-β-D-glucopyranoside. [, ] These findings highlight the potential of using microbial biotransformation to generate novel 4'-Hydroxyflavanone derivatives.
A: High-performance liquid chromatography (HPLC) has been used to determine 4'-Hydroxyflavanone levels in human urine samples. [] Gas chromatography-mass spectrometry (GC/MS) analysis identified 4'-Hydroxyflavanone in Changbai Mountain propolis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



